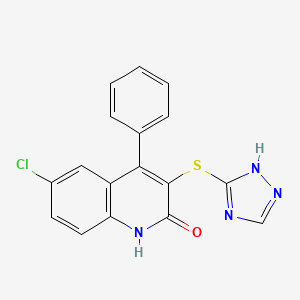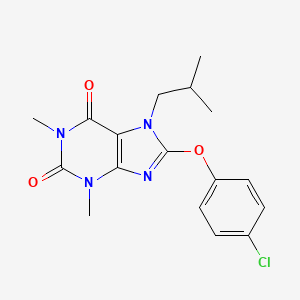
6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol
Vue d'ensemble
Description
6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol is a heterocyclic compound that features a quinoline core substituted with a phenyl group, a chlorine atom, and a triazole ring
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with a variety of enzymes and receptors . For instance, some 1,2,4-triazole derivatives have shown antimicrobial activity by interacting with carotenoid dehydrosqualene synthase and lanosterol 14α-demethylase .
Mode of Action
It’s known that 1,2,4-triazole derivatives operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Result of Action
It’s known that 1,2,4-triazole derivatives can exhibit a broad spectrum of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and sometimes the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for the treatment of various diseases, including infections and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another triazole-containing compound with antifungal activity.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Voriconazole: A triazole antifungal agent with a similar mechanism of action.
Uniqueness
6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol is unique due to its combined quinoline and triazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
6-chloro-4-phenyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS/c18-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)15(16(23)21-13)24-17-19-9-20-22-17/h1-9H,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQXTZOOSPHQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3561369.png)
![8,8'-[1,3-phenylenebis(oxy)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B3561384.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B3561406.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3561415.png)
![N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3561416.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3561420.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3561427.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3561434.png)
![methyl 4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}benzoate](/img/structure/B3561438.png)
![1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3561442.png)
![1-{2-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ANILINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE](/img/structure/B3561444.png)
![3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3561454.png)
![ethyl 4-{N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3561456.png)
